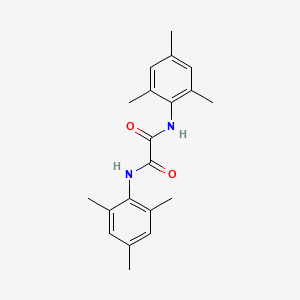
2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is an organic compound with the molecular formula C13H8N2O. It is characterized by the presence of an indene ring system substituted with a methyl group and a malononitrile moiety. This compound is known for its applications in organic synthesis and materials science due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the condensation of 6-methylindan-1-one with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium tert-butoxide, facilitates the deprotonation of malononitrile, enabling the nucleophilic attack on the carbonyl carbon of 6-methylindan-1-one, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
類似化合物との比較
Similar Compounds
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile
Uniqueness
2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of a methyl group on the indene ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and functionalities.
特性
分子式 |
C13H8N2O |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
2-(6-methyl-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H8N2O/c1-8-2-3-10-12(4-8)11(5-13(10)16)9(6-14)7-15/h2-4H,5H2,1H3 |
InChIキー |
NXFDCVXZHNVIRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)CC2=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)
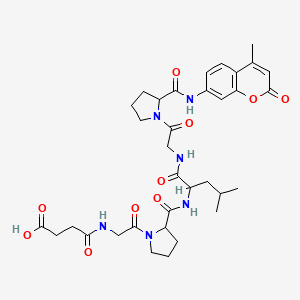
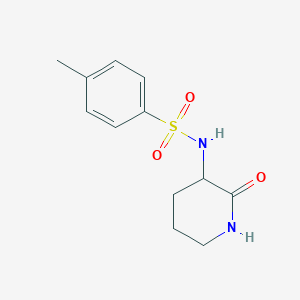
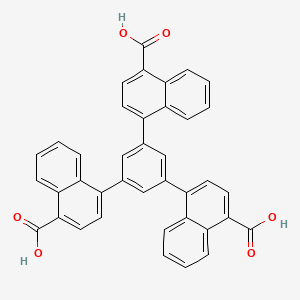
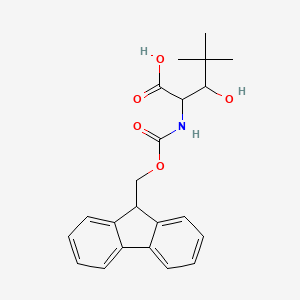
![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)

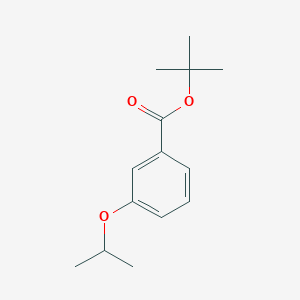
![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)



